molecular formula C14H18BrNO4S B1468273 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate CAS No. 503069-04-3

1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate

Cat. No. B1468273
CAS RN: 503069-04-3
M. Wt: 376.27 g/mol
InChI Key: OANPOCHVSFFCNS-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate, also known as DBPC, is an organic compound that is commonly used in scientific research and laboratory experiments. DBPC is a cyclic sulfonate ester of a brominated phenyl group, and is classified as a sulfonamide. It has a wide range of applications in the scientific field, ranging from synthesis methods to biochemical and physiological effects.

Scientific Research Applications

1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate has a wide range of applications in the scientific field. It has been used as a reagent in the synthesis of various compounds, such as carbamates and sulfonamides. In addition, 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate has been used as a catalyst in the synthesis of pharmaceuticals and other organic compounds. It has also been used as a substrate in enzyme-catalyzed reactions, and as a ligand in metal-catalyzed reactions.

Mechanism Of Action

The mechanism of action of 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate is not well understood, however, it is believed to involve the binding of the sulfonyl group to the active site of an enzyme. This binding is thought to prevent the enzyme from catalyzing the reaction, thus inhibiting the reaction. In addition, 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate is believed to act as an inhibitor of certain enzymes, such as chymotrypsin and trypsin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate are not well understood. However, it is believed to have an inhibitory effect on certain enzymes, such as chymotrypsin and trypsin. In addition, 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus.

Advantages And Limitations For Lab Experiments

The main advantage of using 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate in laboratory experiments is its low cost and availability. In addition, 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate is relatively stable and can be stored for long periods of time. However, 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate also has certain limitations, such as its low solubility in water and its potential to form toxic byproducts.

Future Directions

There are a number of future directions for the use of 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate in scientific research. These include the development of new synthesis methods, the exploration of its potential as a drug candidate, and the investigation of its effects on different biological systems. In addition, further research is needed to understand the biochemical and physiological effects of 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate and to identify potential therapeutic applications.

properties

IUPAC Name

tert-butyl N-(2-bromophenyl)sulfonyl-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4S/c1-14(2,3)20-13(17)16(10-8-9-10)21(18,19)12-7-5-4-6-11(12)15/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANPOCHVSFFCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)S(=O)(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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